Regiochemical Inversion of Nitration: Exclusive C-5 Mononitration vs. C-4 Product Mixture
Nitration of 1-methylpyrazole 2-oxide proceeds with exclusive C-5 regioselectivity to give 1-methyl-5-nitropyrazole 2-oxide as a single product, whereas nitration of the parent 1-methylpyrazole under comparable strong-acid conditions yields a mixture of 1-methyl-4-nitropyrazole and 1-methyl-3,4-dinitropyrazole in a 4:1 ratio . This demonstrates a complete regiochemical switch driven by the N-oxide functionality, eliminating the separation burden and yield loss associated with isomeric mixtures.
| Evidence Dimension | Nitration regioselectivity (position of mononitration and product distribution) |
|---|---|
| Target Compound Data | Exclusive nitration at C-5; single product: 1-methyl-5-nitropyrazole 2-oxide |
| Comparator Or Baseline | 1-Methylpyrazole (CAS 930-36-9): nitration at C-4, yielding a 4:1 mixture of 1-methyl-4-nitropyrazole and 1-methyl-3,4-dinitropyrazole |
| Quantified Difference | From 100% C-5 selectivity (single regioisomer) to 0% C-5 selectivity (100% C-4 attack); comparator yields a mixture requiring separation vs. a single compound |
| Conditions | Target: nitration in H₂SO₄; Comparator: nitration in 80% H₂SO₄ |
Why This Matters
For procurement decisions, this means that anyone synthesizing 5-nitro-1-methylpyrazole derivatives must use the N-oxide; direct nitration of 1-methylpyrazole cannot yield the 5-nitro regioisomer.
- [1] Ferguson, I. J.; Schofield, K.; Barnett, J. W.; Grimmett, M. R. Studies in azole chemistry. Part 2. Nitration of 1,4,5-trimethylimidazole 3-oxide and 1-methylpyrazole 2-oxide, and some reactions of the products. J. Chem. Soc., Perkin Trans. 1 1977, 8, 672-675. View Source
- [2] Grimmett, M. R.; Lim, K. H. R. Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-dinitropyrazole. Aust. J. Chem. 1978, 31, 689-691. View Source
